5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
The compound is a complex organic molecule that contains an azepane ring (a seven-membered ring containing one nitrogen atom), an isoquinoline structure (a type of heterocyclic aromatic organic compound), and an ester group (a functional group derived from carboxylic acids and alcohols). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azepane ring, the construction of the isoquinoline structure, and the introduction of the ester group. Each of these steps could involve different synthetic strategies and would need to be optimized for yield and selectivity .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The azepane ring, the isoquinoline structure, and the ester group each contribute to the overall structure of the molecule. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The azepane ring might undergo reactions typical of amines, such as alkylation or acylation. The isoquinoline structure could participate in electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, its optical activity, and its stability under various conditions .Scientific Research Applications
Overview
While the specific compound "5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one" does not directly appear in the literature I accessed, research on closely related chemical structures and functional groups, such as isoquinolines, azepane-based motifs, and their derivatives, provides insight into the broader scientific applications of such compounds. These include their roles in pharmacology, organic synthesis, and as potential therapeutic agents for various diseases.
Pharmacological Significance of Isoquinoline Derivatives
Isoquinoline derivatives have been extensively studied for their pharmacological importance in modern therapeutics. They exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The structural diversity of isoquinoline compounds contributes to their potential as therapeutic agents across different medical fields (Danao et al., 2021).
Azepane in Drug Discovery
Azepane-based compounds are recognized for their diverse pharmacological properties. The structural diversity offered by azepane-containing analogs is a significant research area in medicinal chemistry. Azepane motifs are integral to the development of new therapeutic agents with applications ranging from anti-cancer and anti-tubercular to anti-Alzheimer's and antimicrobial agents. The enhancement of enzyme-mediated transformations and the modulation of receptor interactions are among the key focuses in the utilization of azepane-based structures for drug discovery (Zha et al., 2019).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols. This includes wearing personal protective equipment and working in a well-ventilated area .
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23(25-14-6-1-2-7-15-25)18-29-22-12-8-11-21-20(22)13-16-26(24(21)28)17-19-9-4-3-5-10-19/h3-5,8-12H,1-2,6-7,13-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJAQXGCQCONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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